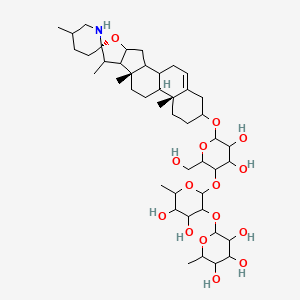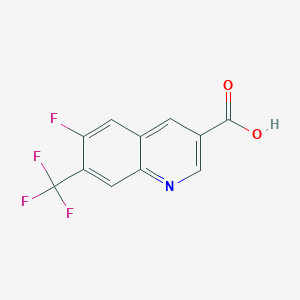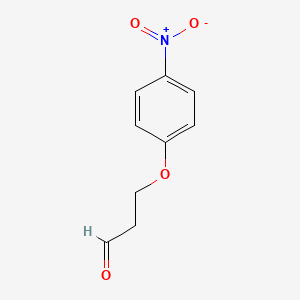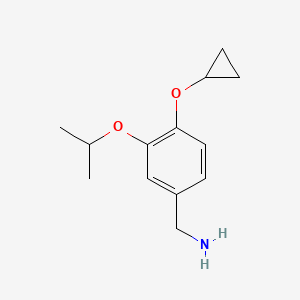
(4-Cyclopropoxy-3-isopropoxyphenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclopropoxy-3-isopropoxyphenyl)methanamine is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.30 g/mol This compound features a phenyl ring substituted with cyclopropoxy and isopropoxy groups, as well as a methanamine group
Métodos De Preparación
The synthesis of (4-Cyclopropoxy-3-isopropoxyphenyl)methanamine typically involves multiple steps, including protection, substitution, etherification, and deprotection reactions . One common method starts with p-methyl phenol as the raw material. The steps are as follows:
Hydroxyl Protection: Protecting the hydroxyl group to prevent unwanted reactions.
Bromine Substitution: Introducing a bromine atom to facilitate further reactions.
Etherification: Forming ether bonds by reacting with cyclopropyl and isopropyl groups.
Deprotection: Removing the protective groups to yield the final product.
Industrial production methods often involve optimizing these steps to achieve high yields and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
(4-Cyclopropoxy-3-isopropoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, leading to various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-Cyclopropoxy-3-isopropoxyphenyl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Cyclopropoxy-3-isopropoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access . The cyclopropoxy and isopropoxy groups play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
(4-Cyclopropoxy-3-isopropoxyphenyl)methanamine can be compared with similar compounds such as:
(4-Isopropoxy-3-methoxyphenyl)methanamine: Differing by a methoxy group instead of a cyclopropoxy group.
(3-Isopropoxyphenyl)methanamine: Lacking the cyclopropoxy group, which affects its reactivity and applications.
The uniqueness of this compound lies in its dual ether substitutions, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
(4-cyclopropyloxy-3-propan-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C13H19NO2/c1-9(2)15-13-7-10(8-14)3-6-12(13)16-11-4-5-11/h3,6-7,9,11H,4-5,8,14H2,1-2H3 |
Clave InChI |
ZQTNGTOBTBITKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)CN)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


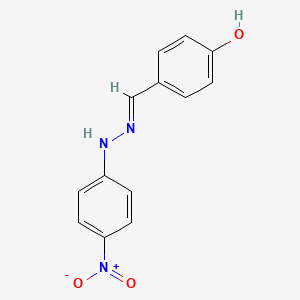
methyl}propanedinitrile](/img/structure/B14803493.png)
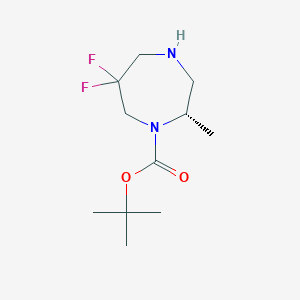
![7-Hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14803516.png)
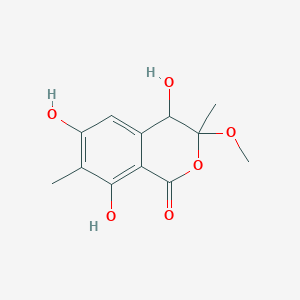
![3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B14803526.png)
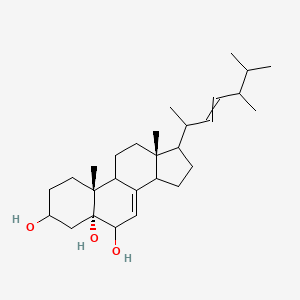

![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)
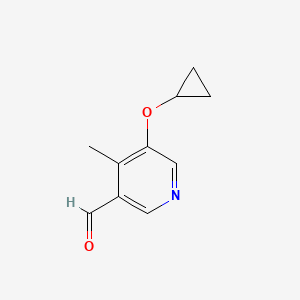
![3-methyl-5-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole](/img/structure/B14803556.png)
